![molecular formula C16H13N3 B14221122 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole CAS No. 570400-31-6](/img/structure/B14221122.png)
1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole is a compound that features a pyrrole ring substituted with a phenyldiazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an amine in the presence of a catalyst such as iron (III) chloride . Another method involves the reaction of substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-substituted pyrroles .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes that are both efficient and scalable. For example, a manganese-catalyzed conversion of primary diols and amines to pyrroles has been reported, which avoids the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogenating agents like N-bromosuccinimide can be used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products:
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of N-substituted pyrrolidines.
Substitution: Formation of halogenated pyrroles.
Wissenschaftliche Forschungsanwendungen
1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Pyrrole: A basic structure that forms the core of many biologically active molecules.
Pyrrolidine: A saturated analog of pyrrole with different reactivity and applications.
Pyrrolopyrazine: A fused ring system that exhibits unique biological activities.
Uniqueness: 1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole is unique due to the presence of the phenyldiazenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials with specialized functions .
Eigenschaften
CAS-Nummer |
570400-31-6 |
|---|---|
Molekularformel |
C16H13N3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
phenyl-(4-pyrrol-1-ylphenyl)diazene |
InChI |
InChI=1S/C16H13N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13H |
InChI-Schlüssel |
KWESMXGSYJUZOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


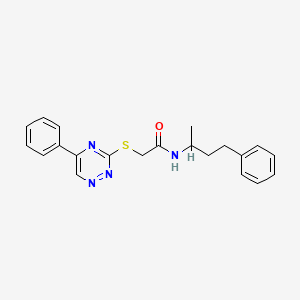

![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
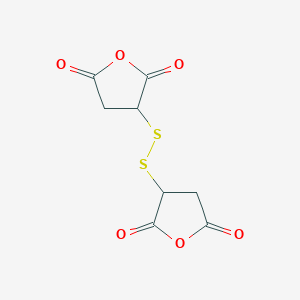
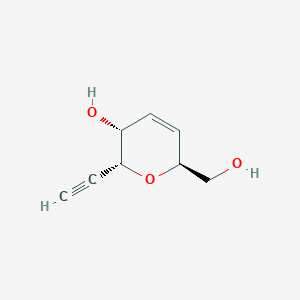
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
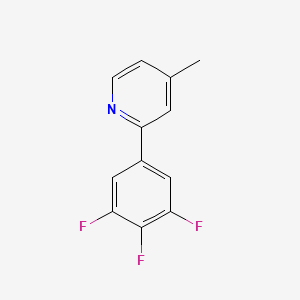
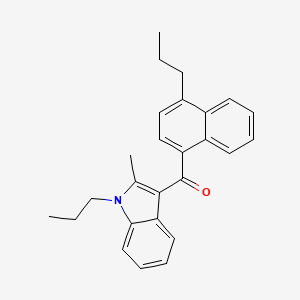
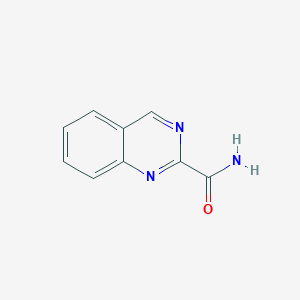
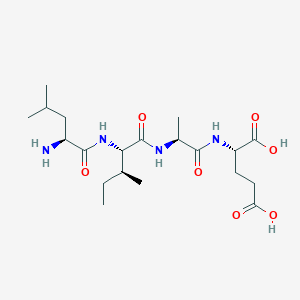
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
